

Spectroscopic Profile of 2-Bromo-4-chlorobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-4-chlorobenzaldehyde

Cat. No.: B1282380

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-4-chlorobenzaldehyde**, a key intermediate in various synthetic applications. The document details available and predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-Bromo-4-chlorobenzaldehyde**. It is important to note that while experimental Infrared (IR) data is available, the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data are predicted based on the analysis of structurally similar compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

- Solvent: CDCl₃
- Frequency: 400 MHz
- Internal Standard: Tetramethylsilane (TMS)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.3	s	1H	Aldehyde (-CHO)
~7.9	d	1H	Aromatic H
~7.7	d	1H	Aromatic H
~7.5	dd	1H	Aromatic H

Prediction based on analysis of 2-bromobenzaldehyde, 4-chlorobenzaldehyde, and 4-bromobenzaldehyde.

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

- Solvent: CDCl_3
- Frequency: 100 MHz

Chemical Shift (δ , ppm)	Assignment
~191	Aldehyde (C=O)
~140	Aromatic C-Cl
~135	Aromatic C-CHO
~133	Aromatic C-H
~130	Aromatic C-H
~128	Aromatic C-H
~125	Aromatic C-Br

Prediction based on analysis of 2-bromobenzaldehyde, 4-chlorobenzaldehyde, and 4-bromobenzaldehyde.

Table 3: IR Spectroscopic Data (Experimental)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2850-2950	Medium	C-H stretch (aldehyde)
~1700	Strong	C=O stretch (aldehyde)
~1580	Medium	C=C stretch (aromatic)
~1200	Medium	C-H in-plane bend
~820	Strong	C-H out-of-plane bend
~1050	Medium	C-Cl stretch
~650	Medium	C-Br stretch

Data sourced from experimental spectra of **2-bromo-4-chlorobenzaldehyde**.[\[1\]](#)

Table 4: Mass Spectrometry Data (Predicted)

- Ionization Mode: Electron Ionization (EI)

m/z	Relative Abundance	Assignment
218/220/222	High	[M] ⁺ (Molecular ion)
217/219/221	High	[M-H] ⁺
189/191/193	Medium	[M-CHO] ⁺
110	Medium	[M-Br-Cl] ⁺
75	High	[C ₆ H ₅] ⁺

Prediction based on the known fragmentation patterns of halogenated aromatic aldehydes. The presence of bromine and chlorine isotopes will result in characteristic isotopic patterns for bromine- and chlorine-containing fragments.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **2-Bromo-4-chlorobenzaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation:

- Accurately weigh 10-20 mg of **2-Bromo-4-chlorobenzaldehyde**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.

2.1.2. Data Acquisition:

- Instrument: 400 MHz NMR Spectrometer
- ^1H NMR:
 - Pulse Program: Standard single-pulse experiment.
 - Acquisition Time: 4 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 16.
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled pulse sequence.
 - Acquisition Time: 1.5 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 1024.

2.1.3. Data Processing:

- Apply Fourier transformation to the Free Induction Decay (FID).

- Phase the resulting spectrum.
- Apply baseline correction.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
- Integrate the peaks in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Place a small amount of solid **2-Bromo-4-chlorobenzaldehyde** powder directly onto the ATR crystal.
- Apply consistent pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

2.2.2. Data Acquisition:

- Instrument: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 32.
- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

2.2.3. Data Processing:

- The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

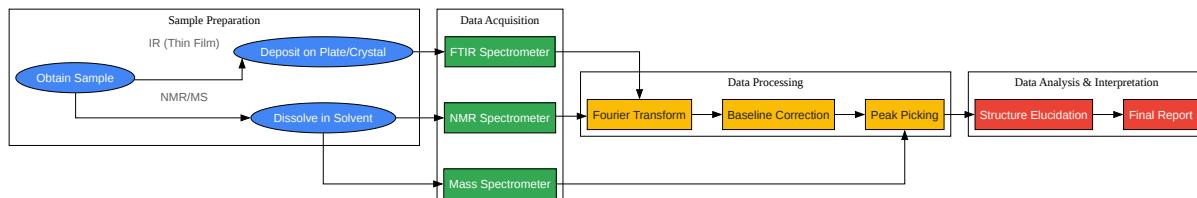
- Perform baseline correction if necessary.
- Label the significant peaks.

Mass Spectrometry (MS)

2.3.1. Sample Preparation:

- Prepare a dilute solution of **2-Bromo-4-chlorobenzaldehyde** (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
- Further dilute the stock solution to a final concentration of approximately 10 µg/mL.

2.3.2. Data Acquisition:


- Instrument: Mass Spectrometer with an Electron Ionization (EI) source.
- Ionization Energy: 70 eV.
- Mass Range: m/z 50-300.
- Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet.
- Source Temperature: 200-250 °C.

2.3.3. Data Processing:

- The mass spectrum will be generated by the instrument's software.
- Identify the molecular ion peak and prominent fragment ions.
- Analyze the isotopic patterns to confirm the presence of bromine and chlorine.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Bromo-4-chlorobenzaldehyde**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-4-chlorobenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1282380#2-bromo-4-chlorobenzaldehyde-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com